グリセロリン酸マグネシウム

説明

Magnesium glycerophosphate is a form of magnesium that is attached to glycerol and phosphoric acid (i.e. phosphate). It is an essential mineral with multiple functions in the human body, including a structural role in bone, cell membranes, and chromosomes . It is needed for more than 300 metabolic reactions, including magnesium-dependent chemical reactions required to metabolize carbohydrates and fats in the production of adenosine triphosphate (ATP), the “energy currency” of the body . It is also required for the synthesis of nucleic acids, proteins, carbohydrates, lipids, and the antioxidant glutathione .

Synthesis Analysis

The synthesis of magnesium glycerophosphate involves the combination of magnesium with glycerol and phosphoric acid . The molar ratio of magnesium glycerophosphate to glycerophosphoric acid is preferably 1.0 to 1.0 .Molecular Structure Analysis

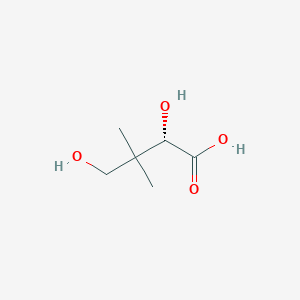

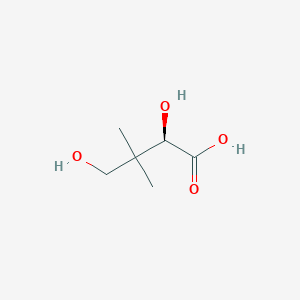

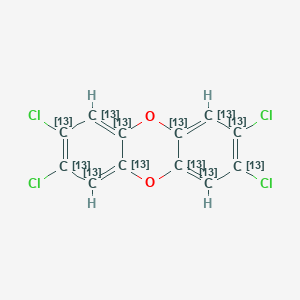

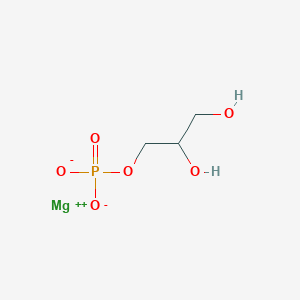

The molecular formula of magnesium glycerophosphate is C3H7MgO6P . Its molecular weight is 194.36 g/mol .Chemical Reactions Analysis

The use of magnesium glycerophosphate salt can delay the gelation due to the heat-induced dissolution of the salt .Physical And Chemical Properties Analysis

Magnesium glycerophosphate is a white, odourless, amorphous powder with a somewhat bitter taste and sparing water solubility . It is resistant to alkali hydroxide solutions, hydrofluoric acid, fluorine, and fluorine compounds due to the formation of protective hydroxide and fluoride films .科学的研究の応用

温度感受性キトサン系

グリセロリン酸マグネシウムは、温度感受性キトサン系のゲル化機構において重要な役割を果たします . グリセロリン酸マグネシウム塩を使用すると、塩の熱誘起溶解によりゲル化が遅れます . この特性は、薬物送達や組織工学などの用途において重要なゲル化プロセスを制御するために活用できます .

生分解性生体材料

リン酸マグネシウムを含むマグネシウム系生体材料は、生体適合性があり生分解性があるとされています . これらは、生物医学における応用が期待されています . リン酸マグネシウムは、生物医学で広く適用されているリン酸カルシウムと同様に、優れた生体適合性とpH応答性分解能などの多くの類似した特性を示します .

エネルギー産生

グリセロリン酸マグネシウムは、細胞の主要なエネルギー通貨であるATPの生成を助けるために使用できます . 実際、グリセロリン酸1分子は、クエン酸回路を通過した後、19分子のATPを生成するために使用できます . この特性は、特に生物エネルギー学の分野において関連があり、エネルギー代謝に関連する状態に影響を与える可能性があります .

ハイドロゲルの形成

作用機序

Target of Action

Magnesium glycerophosphate is a form of magnesium, an essential mineral for the human body. Magnesium is involved in numerous metabolic processes, playing a crucial role in the physiological function of the brain, heart, and skeletal muscle . It serves as a cofactor for more than 300 enzymatic reactions, regulating diverse biochemical reactions, including energy metabolism, protein synthesis, muscle and nerve function, blood glucose, and blood pressure control .

Mode of Action

Magnesium glycerophosphate interacts with its targets by participating in the regulation of various vital body functions. It is involved in the activation of hundreds of enzymatic processes that regulate diverse biochemical reactions, including the production of adenosine triphosphate (ATP), the “energy currency” of the body .

Biochemical Pathways

Magnesium is a key player in several biochemical pathways. It links together two phosphate groups in a macromolecule, which is responsible for the folding of biomolecules, such as enzymes and DNA/RNA . Magnesium-dependent chemical reactions are required for metabolizing carbohydrates and fats in the production of ATP . Furthermore, magnesium is required for the synthesis of nucleic acids, proteins, carbohydrates, lipids, and the antioxidant glutathione .

Pharmacokinetics

Despite the beneficial effects of magnesium supplementation, little is known about the pharmacokinetics of different magnesium formulations . Magnesium glycerophosphate is a novel form of magnesium that can help in the production of ATP and is readily absorbed . The extent of absorption depends on the body’s magnesium status, with increased absorption in case of magnesium deficiency .

Result of Action

The primary result of magnesium glycerophosphate’s action is the production of ATP, which provides energy for various cellular processes . Moreover, maintaining healthy levels of magnesium can prevent and treat magnesium deficiencies , which can lead to changes in biochemical pathways and increase the risk of illness, particularly chronic degenerative diseases .

Action Environment

The action, efficacy, and stability of magnesium glycerophosphate can be influenced by various environmental factors. For instance, the bioavailability of magnesium can be affected by the individual’s diet, with low dietary intake of magnesium leading to deficiency . Furthermore, the body’s magnesium status can influence the absorption of magnesium glycerophosphate, with increased absorption in case of magnesium deficiency .

生化学分析

Biochemical Properties

Magnesium glycerophosphate plays a crucial role in biochemical reactions. It is involved in the production of ATP , a fundamental molecule for energy transfer within cells. It interacts with enzymes, proteins, and other biomolecules, contributing to the stability of RNA, DNA, and proteins .

Cellular Effects

Magnesium glycerophosphate has significant effects on various types of cells and cellular processes. It influences cell function by participating in enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling . It also plays a role in the regulation of inflammation and immune response to infectious agents and malignancies .

Molecular Mechanism

At the molecular level, magnesium glycerophosphate exerts its effects through binding interactions with biomolecules and changes in gene expression. It serves as a cofactor for C’3 convertase and immunoglobulin synthesis . It also influences the expression of core-binding factor α-1 (Cbfα1) and alkaline phosphatase (ALP), which are associated with vascular calcification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium glycerophosphate can change over time. It has been observed that higher magnesium levels prevent β-glycerophosphate-induced calcification in rat aortic vascular smooth muscle cells . This suggests that magnesium glycerophosphate may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of magnesium glycerophosphate can vary with different dosages in animal models. For instance, treatment with magnesium glycerophosphate was associated with a significant decrease in ventricular ectopy (i.e., irregular heart rhythm) in a study .

Metabolic Pathways

Magnesium glycerophosphate is involved in several metabolic pathways. It plays a pivotal role in energy metabolism and the synthesis of phospholipids . It also influences metabolic flux and metabolite levels .

Subcellular Localization

It is known that magnesium, an essential component of magnesium glycerophosphate, is the second most abundant cation in cells and the fourth most abundant cation in living organisms

特性

| { "Design of the Synthesis Pathway": "Magnesium glycerophosphate can be synthesized through a reaction between magnesium hydroxide and glycerophosphoric acid.", "Starting Materials": [ "Magnesium hydroxide", "Glycerophosphoric acid" ], "Reaction": [ "Dissolve magnesium hydroxide in water to form a solution.", "Add glycerophosphoric acid to the magnesium hydroxide solution.", "Heat the mixture to 60-70°C and stir for 1-2 hours.", "Filter the resulting mixture to remove any solids.", "Concentrate the filtrate to obtain a viscous liquid.", "Add ethanol to the viscous liquid to precipitate the magnesium glycerophosphate.", "Filter and wash the precipitate with ethanol.", "Dry the product under vacuum at room temperature." ] } | |

CAS番号 |

927-20-8 |

分子式 |

C3H9MgO6P |

分子量 |

196.38 g/mol |

IUPAC名 |

magnesium;2,3-dihydroxypropyl phosphate |

InChI |

InChI=1S/C3H9O6P.Mg/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |

InChIキー |

JWMUBDROCTYZKE-UHFFFAOYSA-N |

SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Mg+2] |

正規SMILES |

C(C(COP(=O)(O)O)O)O.[Mg] |

外観 |

White to off-white powder |

その他のCAS番号 |

927-20-8 |

ピクトグラム |

Irritant |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

57-03-4 (Parent) |

同義語 |

Glycerol-1-phosphate magnesium salt; rac-Glycero-3-phosphate magnesium salt; DL-α-Glycerol phosphate MagnesiuM salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is magnesium glycerophosphate and what is its primary use in research?

A1: Magnesium glycerophosphate is a compound combining magnesium with glycerophosphate. While often studied for potential benefits as a magnesium supplement [, , , ], it's also gaining attention in bone tissue engineering. Research explores its use in bone regeneration applications, particularly within injectable hydrogels [, , , ].

Q2: How is magnesium glycerophosphate incorporated into hydrogels for bone regeneration?

A2: Magnesium glycerophosphate is often used to partially or fully replace sodium beta-glycerophosphate (Na-β-GP) in chitosan-based hydrogels [, , ]. This substitution aims to improve the hydrogel's suitability for bone regeneration by leveraging the potential of magnesium to enhance cell adhesion and proliferation [, ].

Q3: What is the role of alkaline phosphatase in magnesium glycerophosphate-containing hydrogels?

A3: Alkaline phosphatase (ALP) is a key enzyme for mineralizing these hydrogels [, , , ]. When incorporated into the hydrogel, ALP induces the formation of calcium phosphate (CaP) and/or magnesium phosphate (MgP) within the hydrogel matrix, mimicking the natural bone mineralization process [, , ].

Q4: Does the presence of magnesium glycerophosphate affect the mineralization process in these hydrogels?

A4: Research suggests that while calcium phosphate formation is generally favored, the presence of magnesium glycerophosphate does influence the mineral composition and morphology [, ]. Studies observed smaller mineral deposits in hydrogels mineralized with both calcium and magnesium glycerophosphate compared to those mineralized with calcium glycerophosphate alone [].

Q5: How does the inclusion of magnesium glycerophosphate impact the mechanical properties of the hydrogels?

A5: The presence and concentration of magnesium glycerophosphate can significantly impact the mechanical properties of the resulting hydrogels. Studies have shown that hydrogels mineralized solely with magnesium glycerophosphate exhibit significantly higher Young's moduli compared to those mineralized with varying ratios of calcium and magnesium glycerophosphate [].

Q6: Are there any observed cellular effects from incorporating magnesium glycerophosphate into these hydrogels?

A6: Research suggests that the inclusion of magnesium glycerophosphate can benefit cell behavior. Studies show enhanced attachment and proliferation of osteoblast-like cells in hydrogels containing magnesium compared to those without [, ]. This positive effect is attributed to magnesium's stimulatory influence on cell activity [].

Q7: Beyond bone regeneration, what other applications is magnesium glycerophosphate being investigated for?

A7: Magnesium glycerophosphate is also being explored for its potential in oral health applications [, , ]. Formulations incorporating magnesium glycerophosphate are being studied for their potential to prevent caries and periodontal disease [, , ].

Q8: What are the proposed mechanisms behind magnesium glycerophosphate's potential benefit in oral health?

A8: Formulations containing magnesium glycerophosphate are suggested to have a remineralizing effect on teeth, potentially strengthening enamel [, , ]. Additionally, magnesium chloride and magnesium glycerophosphate are believed to contribute to anti-inflammatory action, potentially benefiting periodontal health [, , ].

Q9: Is there any evidence of magnesium glycerophosphate's bioavailability and efficacy as a magnesium supplement?

A9: Research comparing different magnesium salts suggests that magnesium glycerophosphate, along with magnesium bisglycinate, exhibits higher in vitro bioavailability compared to inorganic magnesium salts []. This higher bioavailability is linked to the solubility of the formulated supplement, with poor solubility leading to poor dissolution and consequently, lower bioaccessibility [].

Q10: Are there any known limitations or challenges associated with magnesium glycerophosphate use?

A11: One case report highlighted a situation where a patient with malabsorption and hypomagnesemia did not respond to oral magnesium glycerophosphate but showed improvement with magnesium oxide supplementation []. This case highlights the potential influence of individual factors and underlying conditions on the efficacy of different magnesium salts [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)